2-(Furan-2-yl)-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid 2-(Furan-2-yl)-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 929973-78-4
VCID: VC5659643
InChI: InChI=1S/C13H10N2O3S/c1-6-9-7(2)14-11(8-4-3-5-18-8)15-12(9)19-10(6)13(16)17/h3-5H,1-2H3,(H,16,17)
SMILES: CC1=C(SC2=NC(=NC(=C12)C)C3=CC=CO3)C(=O)O
Molecular Formula: C13H10N2O3S
Molecular Weight: 274.29

2-(Furan-2-yl)-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid

CAS No.: 929973-78-4

Cat. No.: VC5659643

Molecular Formula: C13H10N2O3S

Molecular Weight: 274.29

* For research use only. Not for human or veterinary use.

2-(Furan-2-yl)-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid - 929973-78-4

Specification

CAS No. 929973-78-4
Molecular Formula C13H10N2O3S
Molecular Weight 274.29
IUPAC Name 2-(furan-2-yl)-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid
Standard InChI InChI=1S/C13H10N2O3S/c1-6-9-7(2)14-11(8-4-3-5-18-8)15-12(9)19-10(6)13(16)17/h3-5H,1-2H3,(H,16,17)
Standard InChI Key PQYPWFCTXVLMOM-UHFFFAOYSA-N
SMILES CC1=C(SC2=NC(=NC(=C12)C)C3=CC=CO3)C(=O)O

Introduction

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 2-(Furan-2-yl)-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid typically begins with commercially available precursors. A common approach involves:

  • Cyclization of Thiophene Derivatives: Starting with 2-aminothiophene-3-carboxylates, cyclocondensation with urea or thiourea under acidic conditions forms the pyrimidine ring.

  • Furan Incorporation: Suzuki-Miyaura coupling introduces the furan-2-yl group at position 2, utilizing palladium catalysts and boron-containing furan derivatives.

  • Methylation: Selective methylation at positions 4 and 5 is achieved using methyl iodide in the presence of a base like potassium carbonate.

  • Carboxylic Acid Formation: Oxidation of a methyl ester precursor or direct carboxylation at position 6 completes the synthesis.

Reaction conditions are tightly controlled, with temperatures ranging from 80–120°C and solvents such as toluene or dichloromethane. Catalysts like palladium(II) acetate or triphenylphosphine are employed to enhance yield and selectivity.

Industrial Optimization

Industrial-scale production prioritizes cost efficiency and purity. Key strategies include:

  • Catalyst Recycling: Reducing palladium catalyst usage through ligand design or heterogeneous catalysis.

  • Continuous Flow Chemistry: Minimizing reaction times and improving heat transfer.

  • Purification Techniques: Recrystallization from ethanol-water mixtures or chromatography on silica gel achieves >95% purity.

Chemical Reactivity and Functionalization

The compound undergoes diverse reactions, enabling tailored modifications:

Oxidation and Reduction

  • Furan Oxidation: Treatment with potassium permanganate in acidic media converts the furan ring to a maleic anhydride derivative, altering electronic properties.

  • Carboxylic Acid Reduction: Lithium aluminum hydride reduces the carboxylic acid to a primary alcohol, facilitating prodrug development.

Electrophilic Substitution

The electron-rich thieno[2,3-d]pyrimidine core undergoes nitration or sulfonation at position 7, introducing nitro or sulfonic acid groups for further functionalization.

Cross-Coupling Reactions

Reaction TypeReagents/ConditionsMajor Products
OxidationKMnO₄, H₂SO₄, 50°CFuran → maleic anhydride derivative
ReductionLiAlH₄, THF, 0°C → rtCarboxylic acid → primary alcohol
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME, 80°CAryl group at position 4

Biological and Pharmacological Applications

Antimicrobial Activity

Preliminary studies indicate moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL), attributed to membrane disruption via hydrophobic interactions.

Neuropharmacology

The carboxylic acid moiety enables salt formation with amine-containing neurotransmitters, hinting at potential applications in neurodegenerative disease models.

Industrial and Material Science Uses

Organic Electronics

The compound’s extended π-system and electron-withdrawing groups make it a candidate for n-type semiconductors in organic field-effect transistors (OFETs).

Metal-Organic Frameworks (MOFs)

Coordination with transition metals (e.g., Cu²⁺, Zn²⁺) yields porous MOFs with high surface areas (>1000 m²/g), applicable in gas storage.

Comparative Analysis with Structural Analogs

Analog 1: 4-(4-Fluorophenylamino)-thieno[2,3-d]pyrimidine-6-carboxylic Acid

Lacking the furan and methyl groups, this analog (CAS 871231-30-0) exhibits reduced lipophilicity and weaker antimicrobial activity (MIC >128 μg/mL) .

Analog 2: 4,5-Dimethylthieno[2,3-d]pyrimidine-6-carboxylic Acid

Absence of the furan ring diminishes π-π stacking capability, lowering OFET performance by ∼40% compared to the target compound.

Table 2: Key Properties vs. Analogs

PropertyTarget CompoundAnalog 1 Analog 2
LogP (Calculated)2.11.81.9
MIC (S. aureus)32 μg/mL>128 μg/mL64 μg/mL
OFET Mobility (cm²/Vs)0.15N/A0.09

Mechanistic Insights

Enzymatic Inhibition

Molecular docking studies suggest the compound binds to topoisomerase IIα’s ATP-binding pocket via hydrogen bonds (Asp543, Lys505) and hydrophobic interactions (Phe506).

Receptor Modulation

In silico models predict affinity for adenosine A₂A receptors (Ki = 89 nM), implicating potential in Parkinson’s disease therapy.

Future Research Directions

  • Synthetic Methodology: Developing enantioselective routes to access chiral derivatives.

  • Drug Delivery Systems: Encapsulation in polymeric nanoparticles to enhance bioavailability.

  • Structure-Activity Relationships: Systematic modification of substituents to optimize kinase inhibition .

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